

Technical Guide to o-Tolyl-Guanidine Derivatives for Advanced Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-o-tolyl-guanidine**

Cat. No.: **B1348334**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of o-tolyl-guanidine derivatives, focusing on their chemical properties, synthesis, and significant applications in biomedical research, particularly in the field of drug development. A clear distinction is made between the monosubstituted **N-o-tolyl-guanidine** and the more extensively studied disubstituted 1,3-Di-o-tolylguanidine (DTG), which is a critical tool for investigating sigma receptor pharmacology.

Compound Identification and Core Properties

The term "o-tolyl-guanidine" can refer to two distinct molecules. For clarity, their individual properties are presented below. The majority of this guide will focus on 1,3-Di-o-tolylguanidine (DTG) due to its well-documented and significant biological activity.

- **N-o-tolyl-guanidine:** A monosubstituted guanidine primarily used as a versatile chemical intermediate.^[1]
- 1,3-Di-o-tolylguanidine (DTG): A symmetrically disubstituted guanidine widely recognized as a high-affinity, non-selective sigma-1 (σ_1) and sigma-2 (σ_2) receptor agonist.^{[2][3]} It is a standard laboratory tool for probing the function of these receptors.

The molecular structures are as follows:

 N-o-tolyl-guanidine Structure

Figure 1. Molecular structure of **N-o-tolyl-guanidine**.A small thumbnail image showing the chemical structure of 1,3-Di-o-tolylguanidine (DTG), which consists of a central guanidine group (triazole ring) with two methyl groups (tolyl groups) attached to the 1 and 3 positions.**Figure 2.** Molecular structure of 1,3-Di-o-tolylguanidine (DTG).

A summary of key quantitative data for both compounds is provided in Table 1.

Table 1: Physicochemical and Identification Data

Property	N-o-tolyl-guanidine	1,3-Di-o-tolylguanidine (DTG)
CAS Number	37557-40-7[1][4][5][6]	97-39-2[2][3]
Molecular Formula	C ₈ H ₁₁ N ₃ [1]	C ₁₅ H ₁₇ N ₃ [3]
Molecular Weight	149.2 g/mol [1]	239.32 g/mol [2]
Appearance	Off-white solid[1]	White crystalline powder[7]
Melting Point	Not specified	178-179 °C[7]
Solubility	Not specified	Soluble in Chloroform, Acetone, Ethanol; Insoluble in water, gasoline.[7]
Purity (Typical)	≥ 96% (HPLC)[1]	>99% (Titration)[8]
Synonyms	2-(2-methylphenyl)guanidine[1]	DTG, N,N'-bis(2-methylphenyl)-guanidine, DOTG[3]

Focus: 1,3-Di-o-tolylguanidine (DTG) in Drug Development

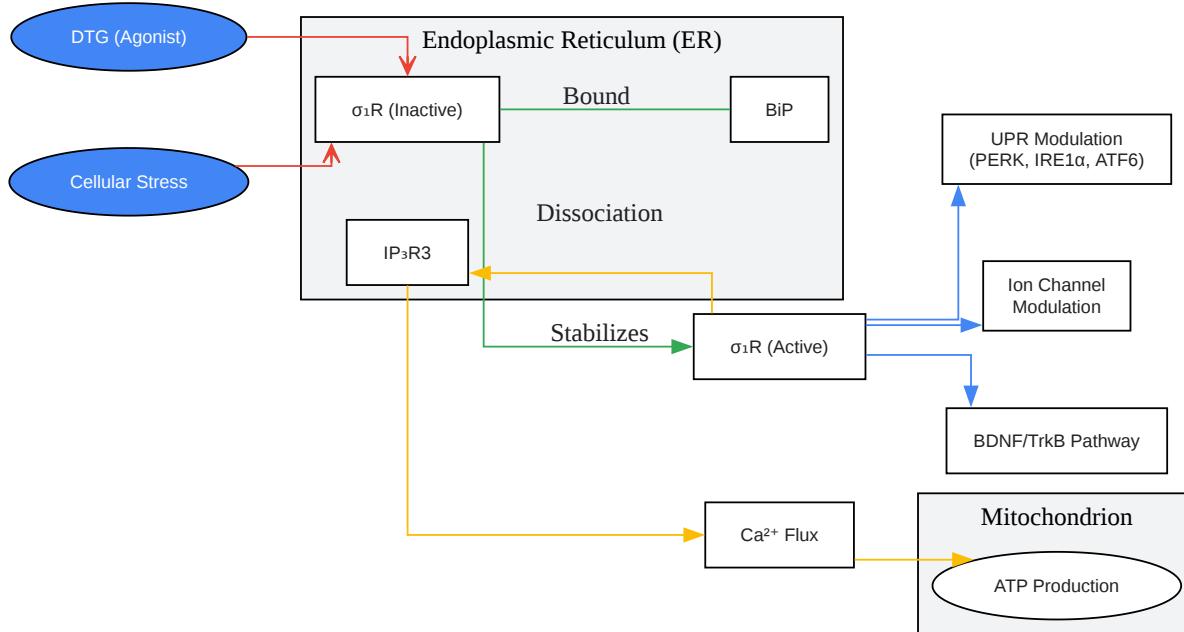
DTG's primary value in research and drug development stems from its potent interaction with sigma receptors. These receptors are implicated in a wide range of cellular functions and disease states, including neurodegenerative disorders, cancer, and pain.[9][10]

Biological Activity: Sigma Receptor Agonism

DTG acts as an agonist at both sigma-1 and sigma-2 receptors. The binding affinities (Ki) are reported to be approximately 61 nM for σ_1 and 42 nM for σ_2 receptors, respectively, though values can vary slightly between studies.[\[3\]](#) This activity allows researchers to modulate sigma receptor-dependent signaling pathways to study their physiological roles and therapeutic potential.

Table 2: Receptor Binding Affinity of DTG

Receptor Subtype	Binding Affinity (Ki)	Reference
Sigma-1 (σ_1)	61 nM	[3]
Sigma-2 (σ_2)	42 nM	[3]


Mechanism of Action: Sigma-1 Receptor Signaling

The sigma-1 receptor (σ_1 R) is a unique ligand-operated molecular chaperone primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[\[11\]](#)[\[12\]](#) Its activation by an agonist like DTG initiates a cascade of events crucial for maintaining cellular homeostasis, particularly under conditions of stress.

Key Signaling Events:

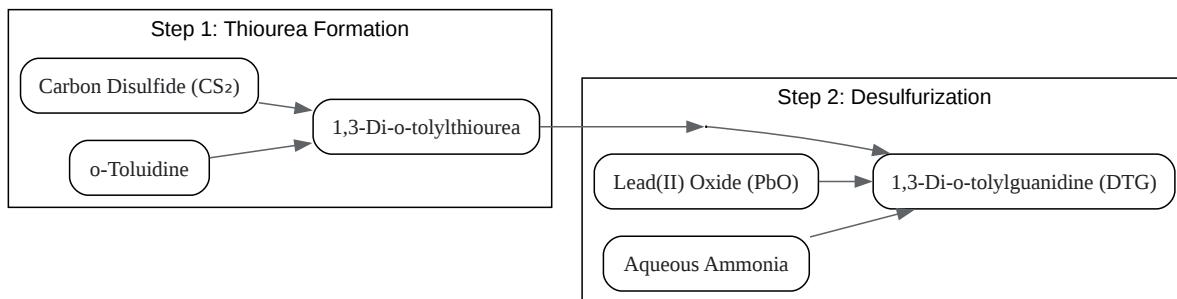
- Dissociation from BiP: Under basal conditions, σ_1 R is bound to the binding-immunoglobulin protein (BiP), another ER chaperone. Upon stimulation by an agonist (e.g., DTG) or cellular stress, σ_1 R dissociates from BiP.[\[11\]](#)
- Modulation of Calcium (Ca^{2+}) Homeostasis: The activated σ_1 R translocates to interact with and stabilize the inositol 1,4,5-trisphosphate receptor type 3 (IP₃R3) at the MAM. This action facilitates the efficient transfer of Ca^{2+} from the ER to the mitochondria, which is vital for stimulating mitochondrial ATP production.[\[11\]](#)[\[12\]](#)
- Regulation of ER Stress: Activated σ_1 R modulates the Unfolded Protein Response (UPR), a key ER stress pathway. It influences the three main UPR sensors: PERK, IRE1 α , and ATF6, helping to mitigate stress and promote cell survival.[\[11\]](#)

- Interaction with Ion Channels and Receptors: σ_1R can translocate to the plasma membrane and other cellular compartments to directly modulate the activity of various ion channels (e.g., voltage-gated Na^+ , K^+ channels) and G protein-coupled receptors.[12] It also promotes neurotrophic signaling via pathways like the Brain-Derived Neurotrophic Factor (BDNF)/TrkB receptor system.[9][12]

[Click to download full resolution via product page](#)

Diagram 1. Agonist-induced Sigma-1 Receptor Signaling Pathway.

Experimental Protocols


Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols involving DTG.

Synthesis of 1,3-Di-o-tolylguanidine (DTG)

DTG can be synthesized via a two-step process starting from o-toluidine.[\[7\]](#) This method involves the creation of a thiourea intermediate followed by desulfurization.

Protocol: Synthesis via Thiourea Intermediate

- Step 1: Formation of 1,3-Di-o-tolylthiourea
 - In a suitable reaction vessel, dissolve o-toluidine in an appropriate solvent (e.g., ethanol).
 - Add carbon disulfide (CS₂) dropwise to the solution while stirring. The reaction is typically carried out at room temperature or with gentle heating.
 - The reaction mixture is stirred for several hours until the formation of the 1,3-Di-o-tolylthiourea precipitate is complete.
 - Collect the solid product by filtration, wash with a cold solvent to remove unreacted starting materials, and dry under a vacuum.
- Step 2: Desulfurization to form 1,3-Di-o-tolylguanidine
 - Suspend the dried 1,3-Di-o-tolylthiourea in aqueous ammonia.
 - Add a desulfurizing agent, such as lead(II) oxide (PbO), to the suspension.
 - Heat the mixture under reflux with vigorous stirring. The progress of the reaction can be monitored by the formation of black lead(II) sulfide (PbS).
 - After the reaction is complete (typically several hours), cool the mixture and filter to remove the solid PbS and any unreacted lead oxide.
 - The filtrate contains the desired product, DTG. Isolate the product by evaporating the solvent.
 - Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1,3-Di-o-tolylguanidine.

[Click to download full resolution via product page](#)

Diagram 2. General workflow for the synthesis of DTG.

Radioligand Binding Assay for Sigma-2 Receptors

This protocol describes a competitive inhibition assay to determine the binding affinity (K_i) of a test compound for the σ_2 receptor using [³H]DTG. Since DTG is non-selective, a σ_1 -selective ligand is used to mask the σ_1 binding sites.[13][14][15]

Materials:

- Receptor Source: Membrane homogenates from tissue or cells expressing sigma receptors (e.g., rat liver).[13]
- Radioligand: [³H]1,3-Di-o-tolylguanidine ([³H]DTG).
- Masking Ligand: (+)-Pentazocine (a selective σ_1 ligand).[13][14]
- Non-specific Binding Control: Haloperidol (10 μ M).[15]
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.[14]
- Test Compounds: Serial dilutions of the compound of interest.
- Filtration Apparatus: 96-well harvester with GF/C filters (pre-soaked in 0.3% PEI).[16]

- Scintillation fluid and counter.

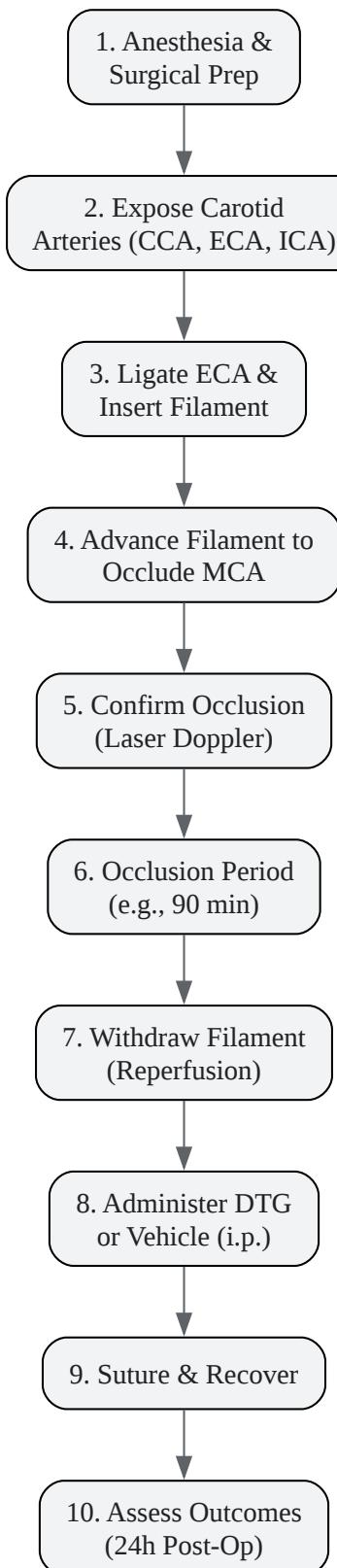
Procedure:

- Prepare Reaction Mix: In a 96-well plate, for a final volume of 250 μ L per well, combine:
 - 50 μ L of Assay Buffer (for total binding) or 10 μ M Haloperidol (for non-specific binding) or test compound dilution.
 - 50 μ L of [³H]DTG (at a final concentration near its Kd for σ_2 receptors, e.g., ~20-30 nM).
 - 50 μ L of (+)-Pentazocine (at a final concentration sufficient to saturate >95% of σ_1 sites, e.g., 500 nM).[15]
- Initiate Reaction: Add 100 μ L of the membrane preparation (50-120 μ g protein) to each well.
- Incubation: Incubate the plate for 120 minutes at room temperature with gentle agitation.[14] [16]
- Termination: Terminate the reaction by rapid vacuum filtration through the pre-soaked GF/C filters.
- Washing: Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).[16]
- Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
- Data Analysis:
 - Calculate specific binding = Total CPM - Non-specific CPM.
 - Plot the percentage of specific binding against the log concentration of the test compound.
 - Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
 - Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of [³H]DTG used and Kd is its dissociation constant for the σ_2 receptor.

In Vivo Ischemic Stroke Model (MCAO)

DTG has been shown to be neuroprotective in rodent models of stroke.^[3] The Middle Cerebral Artery Occlusion (MCAO) model is a standard method to induce focal cerebral ischemia.

Animal Model: Male Sprague-Dawley or Fischer-344 rats (250-300g).^[17]


Materials:

- 1,3-Di-o-tolylguanidine (DTG) dissolved in a suitable vehicle (e.g., saline).
- Anesthetic (e.g., isoflurane).
- 4-0 silicone-coated nylon monofilament suture.^{[8][17][18]}
- Surgical instruments, including micro-scissors and forceps.
- Heating pad to maintain body temperature at 37°C.
- Laser Doppler flowmeter to monitor cerebral blood flow.

Procedure:

- Anesthesia and Preparation: Anesthetize the rat and maintain its body temperature. Secure the animal in a supine position. Make a midline cervical incision to expose the common carotid artery (CCA).
- Vessel Isolation: Carefully dissect and isolate the CCA, the external carotid artery (ECA), and the internal carotid artery (ICA).
- Suture Insertion: Ligate the distal end of the ECA. Place a temporary ligature or microvascular clip on the ICA and CCA. Make a small incision in the ECA stump.
- Occlusion: Introduce the silicone-coated monofilament through the ECA incision and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A successful occlusion is confirmed by a sharp drop (~80%) in cerebral blood flow as measured by the laser Doppler.^[19]

- Treatment Administration: Administer DTG (e.g., 10, 15, or 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection at a designated time point (e.g., at the onset of reperfusion).[3]
- Reperfusion (for transient MCAO): After a set occlusion period (e.g., 90 minutes), withdraw the filament to allow blood flow to resume.[8]
- Closure and Recovery: Remove all temporary ligatures, close the incision, and allow the animal to recover. Provide post-operative care as per institutional guidelines.
- Outcome Assessment: At a predetermined endpoint (e.g., 24 hours), assess outcomes such as neurological deficit scores and infarct volume (measured by TTC staining).[3]

[Click to download full resolution via product page](#)

Diagram 3. Experimental workflow for the MCAO stroke model with DTG treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 1,3-Di-o-tolylguanidine 99 97-39-2 [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 2-(2-methylphenyl)guanidine, CasNo.37557-40-7 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 5. jwpharmlab.com [jwpharmlab.com]
- 6. parchem.com [parchem.com]
- 7. bdmaee.net [bdmaee.net]
- 8. MRI Guiding of the Middle Cerebral Artery Occlusion in Rats Aimed to Improve Stroke Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 12. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.upenn.edu [med.upenn.edu]
- 15. Tactics for preclinical validation of receptor-binding radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide to o-Tolyl-Guanidine Derivatives for Advanced Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1348334#n-o-tolyl-guanidine-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com